molecular formula C18H36O7S B1602906 Poly(oxy-1,2-ethanediyl), alpha-(3-carboxy-1-oxosulfopropyl)-omega-hydroxy-, C10-16-alkyl ethers, disodium salts CAS No. 68815-56-5

Poly(oxy-1,2-ethanediyl), alpha-(3-carboxy-1-oxosulfopropyl)-omega-hydroxy-, C10-16-alkyl ethers, disodium salts

Cat. No. B1602906
CAS RN: 68815-56-5
M. Wt: 396.5 g/mol
InChI Key: SJONNLHHAZIAIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Poly(oxy-1,2-ethanediyl), alpha-(3-carboxy-1-oxosulfopropyl)-omega-hydroxy-, C10-16-alkyl ethers, disodium salts is a useful research compound. Its molecular formula is C18H36O7S and its molecular weight is 396.5 g/mol. The purity is usually 95%.
The exact mass of the compound Poly(oxy-1,2-ethanediyl), alpha-(3-carboxy-1-oxosulfopropyl)-omega-hydroxy-, C10-16-alkyl ethers, disodium salts is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Poly(oxy-1,2-ethanediyl), alpha-(3-carboxy-1-oxosulfopropyl)-omega-hydroxy-, C10-16-alkyl ethers, disodium salts suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Poly(oxy-1,2-ethanediyl), alpha-(3-carboxy-1-oxosulfopropyl)-omega-hydroxy-, C10-16-alkyl ethers, disodium salts including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

68815-56-5

Product Name

Poly(oxy-1,2-ethanediyl), alpha-(3-carboxy-1-oxosulfopropyl)-omega-hydroxy-, C10-16-alkyl ethers, disodium salts

Molecular Formula

C18H36O7S

Molecular Weight

396.5 g/mol

IUPAC Name

disodium;4-(2-dodecoxyethoxy)-3-sulfonatobutanoate

InChI

InChI=1S/C18H36O7S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-24-13-14-25-16-17(15-18(19)20)26(21,22)23;;/h17H,2-16H2,1H3,(H,19,20)(H,21,22,23);;/q;2*+1/p-2

InChI Key

SJONNLHHAZIAIN-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOCCOCC(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

CCCCCCCCCCCCOCCOCC(CC(=O)O)S(=O)(=O)O

Pictograms

Irritant

Origin of Product

United States

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